molecular formula C22H31FO5 B15130250 Dexamethasone Impurity C

Dexamethasone Impurity C

Cat. No.: B15130250
M. Wt: 394.5 g/mol
InChI Key: YYZXYYHUGHQGHI-UHFFFAOYSA-N
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Description

Dexamethasone Impurity C, identified as 1,2-Dihydro Dexamethasone, is a process-related impurity formed during the synthesis or storage of dexamethasone, a potent glucocorticoid. Its molecular formula is C₂₂H₃₁FO₅ with a molecular weight of 394.48 g/mol . Structurally, it differs from dexamethasone (C₂₂H₂₉FO₅) by the reduction of the C1-C2 double bond to a single bond, resulting in two additional hydrogen atoms . This modification alters its physicochemical properties, including polarity and stability, necessitating stringent analytical controls during pharmaceutical manufacturing.

Properties

IUPAC Name

9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZXYYHUGHQGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro Dexamethasone can be synthesized from dexamethasone through a hydrogenation reaction. The reaction typically involves the use of hydrogen gas and a catalyst such as Wilkinson’s catalyst in a solvent like ethanol or ethyl acetate at room temperature . The reaction is carried out under atmospheric pressure for an extended period, often several days, to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,2-Dihydro Dexamethasone follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro Dexamethasone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert 1,2-Dihydro Dexamethasone back to dexamethasone.

    Reduction: Further reduction can lead to the formation of other derivatives.

    Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with catalysts like palladium on carbon.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various dexamethasone derivatives, each with unique pharmacological properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Dexamethasone-Related Impurities

Below is a comparative analysis of Dexamethasone Impurity C with other structurally related impurities (Table 1):

Table 1: Structural and Molecular Comparison of Dexamethasone Impurities

Impurity Name Molecular Formula Molecular Weight (g/mol) Structural Difference Origin Reference
This compound C₂₂H₃₁FO₅ 394.48 1,2-Dihydrogenation of dexamethasone Synthesis by-product
17-Oxo Dexamethasone C₂₂H₂₇FO₅ 390.50 Oxidation of C17 hydroxyl group to ketone Oxidative degradation
Dexamethasone Sodium Phosphate Impurity I - - Adduct with sodium bisulfite High-temperature process artifact
Dexamethasone Impurity G C₂₄H₃₁FO₆ 434.50 Acetylated derivative (C21 position) Degradation or synthesis
SZ-D024018 (SynZeal) C₂₂H₂₇FO₅ 390.50 Likely positional isomer or oxidation product Process-related impurity

Notes:

  • Impurity C is distinct due to its saturated C1-C2 bond, reducing its reactivity compared to dexamethasone .
  • 17-Oxo Dexamethasone arises from oxidation under gamma radiation or thermal stress, affecting glucocorticoid receptor binding .
  • Impurity I in dexamethasone sodium phosphate injections forms via bisulfite adduction, requiring specific excipient controls .

Analytical Characterization

Table 2: Analytical Parameters for Dexamethasone Impurities

Impurity Name HPLC Retention Time (Relative) Key Spectral Data (NMR/MS) Detection Method Reference
This compound Not explicitly reported ¹H/¹³C NMR: Aliphatic proton shifts at δ 1.2–2.5 ppm HPLC-UV, Prep-HPLC
17-Oxo Dexamethasone Longer RT than dexamethasone HRMS: m/z 391.18 [M+H]⁺; IR: C=O stretch at 1705 cm⁻¹ UPLC-QTOF-MS, IR
Impurity I Shorter RT due to polarity MS/MS: Fragmentation consistent with bisulfite adduct HPLC-QTOF-MS

Regulatory and Quality Control Considerations

  • Impurity Thresholds : Per ICH Q3B guidelines, impurities exceeding 0.10% require identification and qualification .
  • Analytical Compliance : SynZeal’s impurity standards (e.g., SZ-D024018) are validated per USP/EP protocols, ensuring traceability for ANDA/DMF filings .
  • Mitigation Strategies : Use of antioxidants, controlled hydrogenation conditions, and sterile filtration (instead of gamma radiation) minimizes impurity formation .

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